

synonyms for 3,3-Dimethyl-2-pentanone like methyl tert-pentyl ketone

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-pentanone

Cat. No.: B1585287

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In-Depth Technical Guide: 3,3-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Dimethyl-2-pentanone**, also known by its common synonyms, methyl tert-pentyl ketone and tert-amyl methyl ketone. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and outlines key chemical reaction pathways.

Chemical Identity and Properties

3,3-Dimethyl-2-pentanone is a colorless, transparent liquid characterized by a carbonyl group at the second carbon position and two methyl groups at the third, creating a sterically hindered ketone.[1] This structure significantly influences its reactivity.

Synonyms and Identifiers

A clear understanding of the nomenclature for this compound is essential for literature searches and chemical sourcing.



Identifier Type	Value
IUPAC Name	3,3-dimethylpentan-2-one[2]
Common Synonyms	methyl tert-pentyl ketone, tert-Amyl methyl ketone[1]
CAS Number	20669-04-9[2]
Molecular Formula	C ₇ H ₁₄ O[1][2]
InChI Key	QSHJLBQLQVSEFV-UHFFFAOYSA-N[2]
Canonical SMILES	CCC(C)(C)C(=O)C[3]

Physicochemical Data

The following table summarizes key quantitative properties of **3,3-Dimethyl-2-pentanone**.

Property	Value
Molecular Weight	114.19 g/mol [2]
Boiling Point	128.1 °C at 760 mmHg[4]
Density	0.808 g/cm ³ [4]
Flash Point	22.4 °C[4]
Vapor Pressure	10.8 mmHg at 25 °C[4]
Refractive Index	1.403[4]
LogP	2.01160[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,3-Dimethyl-2-pentanone** are provided below. These protocols are foundational for laboratory-scale production and quality control.



Synthesis Protocol 1: Oxidation of 3,3-Dimethyl-2-pentanol

This common and reliable method involves the oxidation of the corresponding secondary alcohol to the ketone.

Objective: To synthesize **3,3-Dimethyl-2-pentanone** via the oxidation of **3,3-Dimethyl-2-pentanol**.

Materials:

- 3,3-Dimethyl-2-pentanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (anhydrous)
- Silica gel
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar
- · Chromatography column

Procedure:

- Dissolve 3,3-Dimethyl-2-pentanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become
 a dark, heterogeneous slurry.



- Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts.
- Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **3,3**-**Dimethyl-2-pentanone**.

Synthesis Protocol 2: Malonic Ester Synthesis

This versatile route allows for the construction of the ketone from smaller precursors.[1]

Objective: To synthesize **3,3-Dimethyl-2-pentanone** using a malonic ester pathway.

Materials:

- Diethyl malonate
- Sodium ethoxide
- 2,2-Dimethylbutyryl chloride
- Aqueous acid (e.g., HCl or H₂SO₄)
- Heating mantle
- Reflux condenser

Procedure:

• Enolate Formation: React diethyl malonate with a strong base, such as sodium ethoxide, in a suitable solvent to form the corresponding enolate.[1]



- Acylation: Add 2,2-dimethylbutyryl chloride to the enolate solution. The enolate will act as a
 nucleophile, attacking the acyl chloride to form an acylated intermediate.[1]
- Hydrolysis and Decarboxylation: Heat the acylated intermediate with an aqueous acid. This step hydrolyzes the ester groups and subsequently leads to decarboxylation, yielding the final ketone product, 3,3-Dimethyl-2-pentanone.[1]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **3,3-Dimethyl-2- pentanone**, particularly in complex mixtures.

Objective: To identify and characterize **3,3-Dimethyl-2-pentanone** using GC-MS.

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer detector.
- A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

Procedure:

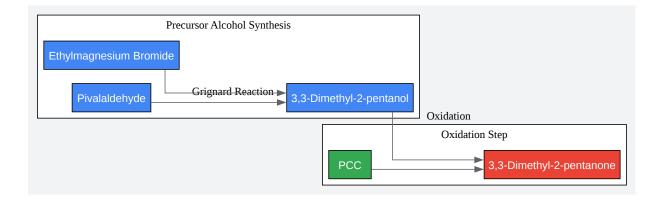
- Sample Preparation: Dilute the sample containing **3,3-Dimethyl-2-pentanone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (typically 1 μL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.
- Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.
- Detection (MS): As compounds elute from the column, they enter the mass spectrometer.
 They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.



• Data Analysis: The resulting mass spectrum for **3,3-Dimethyl-2-pentanone** will show a characteristic fragmentation pattern, with a prominent peak at m/z 43.[2] The molecular ion peak at m/z 114 may also be observed.[5] This spectrum can be compared to a reference library (e.g., NIST) for positive identification.

Chemical Pathways and Logical Relationships

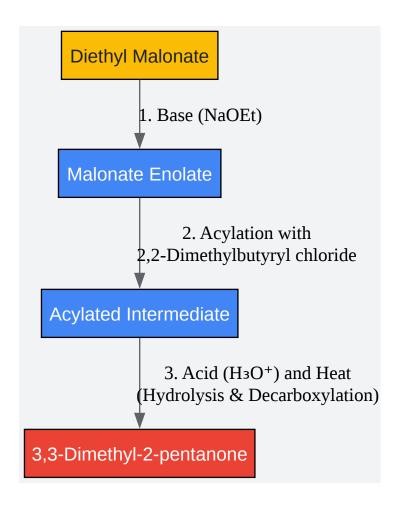
The following diagrams, generated using the DOT language, illustrate key synthesis pathways and the logic of its chemical reactivity.



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Caption: Synthesis via Oxidation of a Secondary Alcohol.

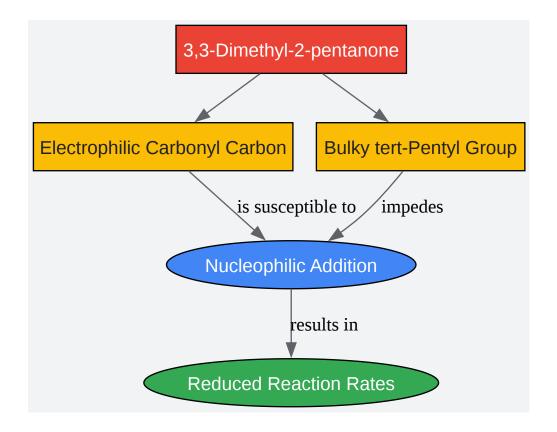




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Caption: Malonic Ester Synthesis Workflow.





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Caption: Logic of Chemical Reactivity.

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